molecular formula C20H19N5 B11212690 [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine

Cat. No.: B11212690
M. Wt: 329.4 g/mol
InChI Key: OAEJYIJHAYELNA-UHFFFAOYSA-N
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Description

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core linked to a benzylamine group. The presence of the 2,4-dimethylphenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylphenylhydrazine with a suitable pyrimidine derivative under acidic or basic conditions. This is followed by the introduction of the benzylamine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate

Industry

The compound’s unique properties also make it useful in industrial applications, such as the development of new materials, catalysts, and chemical sensors. Its versatility and reactivity enable the creation of innovative solutions for various technological challenges.

Mechanism of Action

The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]methylamine
  • [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]ethylamine
  • [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]propylamine

Uniqueness

Compared to similar compounds, [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine stands out due to its specific structural features, such as the benzylamine group and the 2,4-dimethylphenyl moiety. These features contribute to its unique reactivity, binding properties, and potential applications. The compound’s versatility in undergoing various chemical reactions and its ability to interact with diverse biological targets highlight its significance in scientific research and industrial applications.

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

N-benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-14-8-9-18(15(2)10-14)25-20-17(12-24-25)19(22-13-23-20)21-11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)

InChI Key

OAEJYIJHAYELNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4)C

Origin of Product

United States

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